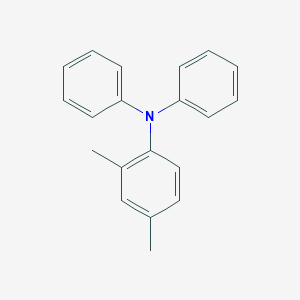

2,4-Dimethyl-N,N-diphenylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethyl-N,N-diphenylaniline is an organic compound with the molecular formula C20H19N. It is known for its applications in material science, particularly in the field of electronic materials . This compound is characterized by its two methyl groups attached to the benzene ring and two phenyl groups attached to the nitrogen atom, giving it unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-N,N-diphenylaniline typically involves the reaction of 2,4-dimethylaniline with diphenylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, which is essential for its application in electronic materials .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dimethyl-N,N-diphenylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting it to its reduced form.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amines.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

2,4-Dimethyl-N,N-diphenylaniline has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mécanisme D'action

The mechanism of action of 2,4-Dimethyl-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In electronic materials, it functions by facilitating charge transfer processes due to its conjugated structure. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

N,N-Diphenylaniline: Lacks the methyl groups, resulting in different electronic properties.

2,4-Dimethylaniline: Lacks the diphenyl groups, affecting its reactivity and applications.

4-Ethynyl-N,N-dimethylaniline: Contains an ethynyl group, leading to different chemical behavior.

Uniqueness: 2,4-Dimethyl-N,N-diphenylaniline is unique due to its combination of methyl and diphenyl groups, which confer specific electronic and steric properties. This makes it particularly valuable in the field of electronic materials, where precise control over molecular structure is crucial .

Activité Biologique

2,4-Dimethyl-N,N-diphenylaniline (CAS No. 1228-80-4) is an organic compound that belongs to the class of diphenylamines. It has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features two phenyl rings attached to a nitrogen atom, which is also bonded to two methyl groups. The molecular formula is C15H16N, with a molecular weight of 224.30 g/mol. Its structure allows for significant electron donation due to the presence of the nitrogen atom and the aromatic rings, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an electron donor in various biochemical processes. This property enables it to interact with cellular components, potentially leading to various effects such as:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

- Enzyme Inhibition : Research has indicated that derivatives of diphenylamine can inhibit certain enzymes involved in metabolic pathways, which may contribute to their pharmacological effects.

Anticancer Activity

A study evaluated the anticancer potential of this compound in vitro against several cancer cell lines. The compound showed significant inhibitory effects on cell proliferation in MDA-MB-231 (triple-negative breast cancer) and other cancer cell lines. The results indicated that the compound's IC50 values were considerably lower than those of control compounds, suggesting enhanced potency (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.08 ± 0.01 |

| Control Compound A | MDA-MB-231 | 5.71 ± 0.44 |

| Control Compound B | WiDr | >0.5 |

Antioxidant Activity

In another study, the antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent.

Case Studies

- Photophysical Properties : Research into the photophysical properties of related compounds has shown that modifications in structure can lead to variations in absorption and emission spectra. For instance, a study found that substituents on the diphenylamine core could significantly affect the photophysical behavior, which is crucial for applications in dye-sensitized solar cells and fluorescence imaging .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound may bind effectively to active sites of enzymes involved in cancer metabolism, providing insights into its mechanism as an anticancer agent .

- Toxicological Assessments : Toxicological evaluations have shown that while this compound exhibits promising biological activity, it also requires careful assessment regarding its safety profile in vivo. Studies indicated low toxicity levels in mammalian cells at therapeutic concentrations but highlighted the need for further investigation into long-term exposure effects .

Propriétés

IUPAC Name |

2,4-dimethyl-N,N-diphenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-16-13-14-20(17(2)15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXQGDAHMJFMSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599417 |

Source

|

| Record name | 2,4-Dimethyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228-80-4 |

Source

|

| Record name | 2,4-Dimethyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.